molecular formula C10H11BrN2O2 B14837607 6-Bromo-4-cyclopropoxy-N-methylpicolinamide

6-Bromo-4-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14837607
M. Wt: 271.11 g/mol
InChI Key: UKHUATQIANWRJT-UHFFFAOYSA-N
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Description

6-Bromo-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with a molecular formula of C11H13BrN2O2. It is a derivative of picolinamide, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a cyclopropoxy group in its structure makes it a compound of interest for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-cyclopropoxy-N-methylpicolinamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the picolinamide structure is achieved through bromination. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Cyclopropoxylation: The cyclopropoxy group is introduced by reacting the brominated intermediate with cyclopropanol in the presence of a base such as potassium carbonate.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of dehalogenated or reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

6-Bromo-4-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in studies related to cell signaling pathways, protein interactions, and molecular docking studies.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methylpicolinamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.

    4-Cyclopropoxy-N-methylpicolinamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    6-Bromo-4-methoxypicolinamide: Contains a methoxy group instead of a cyclopropoxy group, which may alter its binding affinity and reactivity.

Uniqueness

6-Bromo-4-cyclopropoxy-N-methylpicolinamide is unique due to the presence of both the bromine atom and the cyclopropoxy group. This combination enhances its reactivity and selectivity in chemical reactions and biological interactions. The compound’s structure allows for versatile modifications, making it a valuable tool in various research fields.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-4-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(14)8-4-7(5-9(11)13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

UKHUATQIANWRJT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)OC2CC2)Br

Origin of Product

United States

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